N-Isopropylmethoxamine
Overview
Description
N-Isopropylmethoxamine is a chemical compound with the molecular formula C14H23NO3. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropyl group and a methoxyamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylmethoxamine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methoxyacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Isopropylmethoxamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
N-Isopropylmethoxamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropylmethoxamine involves its interaction with specific molecular targets. It is known to act as a beta-adrenergic blocker, which means it can inhibit the action of certain neurotransmitters on beta-adrenergic receptors. This action is stereospecific, meaning that different isomers of the compound may have different effects .
Comparison with Similar Compounds
N-Isopropylmethoxamine can be compared with other similar compounds, such as:
N-Isopropylmethylamine: This compound has a similar structure but lacks the methoxy group.
Methoxyamine: This compound contains the methoxyamine group but lacks the isopropyl group.
Uniqueness: this compound is unique due to its combination of the isopropyl and methoxyamine groups, which confer specific chemical and biological properties. Its ability to act as a beta-adrenergic blocker distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5/h6-10,14-16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXKGCIDSYWQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-15-4 (hydrochloride) | |
Record name | Isopropylmethoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70970362 | |
Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-53-8 | |
Record name | 2,5-Dimethoxy-α-[1-[(1-methylethyl)amino]ethyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylmethoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ISOPROPYLMETHOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q763925W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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